molecular formula C7H12O7 B1295629 Methyl 2-keto-L-gulonate CAS No. 3031-98-9

Methyl 2-keto-L-gulonate

Cat. No.: B1295629
CAS No.: 3031-98-9
M. Wt: 208.17 g/mol
InChI Key: KPHIBLNUVRGOGU-LMVFSUKVSA-N
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Description

Methyl 2-keto-L-gulonate is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vitamin C Synthesis

Methyl 2-keto-L-gulonate plays a crucial role in the synthesis of vitamin C. A study demonstrated the conversion of 2-keto-L-gulonic acid to sodium vitamin C, highlighting the significant role of sodium carbonate in improving the reaction conditions and quality of sodium vitamin C, with an increased yield from 92.40% to 96.01% at 62°C (Wang Yu-hua, 2011).

Microbial Production

Research has also focused on microbial methods for producing 2-keto-L-gulonic acid, an essential intermediate in L-ascorbic acid synthesis. A metabolic pathway was created in Erwinia herbicola to produce 2-keto-L-gulonic acid, demonstrating the feasibility of synthesizing specialty chemicals via novel in vivo routes (Anderson et al., 1985).

Catalytic Synthesis

The efficiency of potassium 12-phosphotungstate (KPW) as a catalyst in the synthesis of methyl 2-keto-L-gulonat from 2-keto-L-gulonic acid and methanol has been investigated. The KPW catalyst facilitated high yields in short reaction times, representing an eco-friendly method for synthesizing methyl 2-keto-L-gulonat (Vu et al., 2013).

Quantitative Analysis

Methods for quantitative analysis of 2-keto-L-gulonic acid produced by microbial fermentation have been developed. Techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry allow precise analysis of 2-keto-L-gulonate in complex media, essential for fermentation studies (Lazarus & Seymour, 1986).

Two-Stage Fermentation

A practical method using a two-stage fermentation system for producing calcium 2-keto-l-gulonate from d-glucose has been established. This method demonstrated high yields and stability, showing potential for industrial applications in synthesizing l-ascorbic acid (Sonoyama et al., 1982).

Fungal Pathways

The study of D-glucuronic acid catabolism in fungi, specifically in Aspergillus niger, revealed enzymes involved in this pathway, including NADPH requiring 2-keto-L-gulonate reductase. This research contributes to understanding fungal metabolism and potential industrial applications (Kuivanen et al., 2017).

Mechanism of Action

Target of Action

Methyl 2-keto-L-gulonate, also known as (3S,4R,5S)-Methyl 3,4,5,6-tetrahydroxy-2-oxohexanoate, is primarily targeted by certain strains of bacteria such as Corynebacterium . These bacteria utilize this compound as a substrate in their metabolic processes .

Mode of Action

This compound interacts with its bacterial targets by serving as a key intermediate in their metabolic pathways . The bacteria metabolize this compound, leading to changes in their metabolic profiles and the production of other compounds .

Biochemical Pathways

This compound is involved in several biochemical pathways within the bacteria. For instance, Corynebacterium sp. metabolizes 2,5-diketo-D-gluconate through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via this compound . This compound is also an important intermediate in the synthesis of vitamin C .

Pharmacokinetics

It is known that the compound is utilized by certain bacteria, suggesting that it is absorbed and metabolized by these organisms . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action include changes in the metabolic profiles of the bacteria that utilize it. For example, the metabolism of this compound by Corynebacterium sp. leads to the production of D-gluconate and other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a hydrogen donor such as D-glucose is essential for the production of this compound by certain bacterial strains . .

Biochemical Analysis

Biochemical Properties

Methyl 2-keto-L-gulonate is involved in the synthesis of vitamin C, acting as an intermediate in the conversion of L-sorbose to 2-keto-L-gulonic acid. This compound interacts with several enzymes, including sorbose dehydrogenase and sorbosone dehydrogenase, which catalyze the oxidation of L-sorbose to 2-keto-L-gulonic acid . Additionally, this compound is known to interact with aldo-keto reductase, which reduces 2-keto-L-gulonic acid to L-idonic acid . These interactions are crucial for the efficient production of vitamin C.

Cellular Effects

This compound has been shown to influence various cellular processes. In zebrafish (Danio rerio), exogenous supplementation of 2-keto-L-gulonic acid, a related compound, enhances L-ascorbic acid metabolism and growth . This suggests that this compound may play a role in promoting cell growth and improving stress resistance by enhancing the synthesis and accumulation of L-ascorbic acid. Furthermore, the compound may impact cell signaling pathways and gene expression related to vitamin C biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to sorbose dehydrogenase and sorbosone dehydrogenase, facilitating the oxidation of L-sorbose to 2-keto-L-gulonic acid . Additionally, this compound interacts with aldo-keto reductase, which reduces 2-keto-L-gulonic acid to L-idonic acid . These binding interactions are essential for the compound’s role in vitamin C biosynthesis. The compound may also influence gene expression by up-regulating key genes responsible for 2-keto-L-gulonic acid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound is known to be hygroscopic and unstable in acidic solutions . This instability may affect its long-term efficacy and impact on cellular function. Studies have shown that the production of 2-keto-L-gulonic acid can be enhanced by optimizing gene expression and metabolic pathways . The stability and degradation of this compound over time need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, exogenous supplementation of 2-keto-L-gulonic acid has been shown to enhance L-ascorbic acid metabolism and growth . The threshold and toxic effects of this compound at high doses need to be further investigated. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin C biosynthesis. The compound is an intermediate in the conversion of L-sorbose to 2-keto-L-gulonic acid, which is then reduced to L-idonic acid by aldo-keto reductase . This pathway involves several enzymes, including sorbose dehydrogenase and sorbosone dehydrogenase . The efficient production of 2-keto-L-gulonic acid is crucial for the synthesis of vitamin C, and this compound plays a key role in this process.

Properties

IUPAC Name

methyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHIBLNUVRGOGU-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184405
Record name Methyl 2-keto-L-gulonate
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-98-9
Record name Methyl L-xylo-2-hexulosonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3031-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 2-keto-L-gulonate
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Record name Methyl 2-keto-L-gulonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163924
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Record name Methyl 2-keto-L-gulonate
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Record name L-xylo-2-Hexulosonic acid, methyl ester
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Record name METHYL 2-KETO-L-GULONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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